molecular formula C11H16O B14282566 6-Methylidenespiro[4.5]decan-2-one CAS No. 137958-35-1

6-Methylidenespiro[4.5]decan-2-one

Cat. No.: B14282566
CAS No.: 137958-35-1
M. Wt: 164.24 g/mol
InChI Key: UYYPHDDYMIDQRR-UHFFFAOYSA-N
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Description

6-Methylidenespiro[4.5]decan-2-one (CAS: 137958-35-1) is a functionalized spiro[4.5]decane derivative of high interest in advanced organic synthesis and medicinal chemistry research. This compound features a spirocyclic scaffold—a cyclohexane ring connected perpendicularly to a cyclopentanone ring via a shared carbon atom—further functionalized with an exocyclic methylidene group. This unique three-dimensional structure makes it a valuable precursor for constructing complex molecular architectures. The spiro[4.5]decane structural motif is a privileged scaffold found in numerous natural products and biologically active molecules . Recent methodological advances highlight the significance of such spirocyclic frameworks, demonstrating their application in the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via synergistic photocatalysis and organocatalysis . These methods are prized for their mild conditions, high atom economy, and excellent diastereoselectivity, aligning with green chemistry principles . Furthermore, analogous spirocyclic ketones serve as key intermediates in developing novel synthetic routes, including oxidative cyclizations and annulation strategies for producing complex lactones and other heterocyclic systems . As a versatile building block, this compound is intended for use in pharmaceutical research, catalysis studies, and material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137958-35-1

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

10-methylidenespiro[4.5]decan-3-one

InChI

InChI=1S/C11H16O/c1-9-4-2-3-6-11(9)7-5-10(12)8-11/h1-8H2

InChI Key

UYYPHDDYMIDQRR-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC12CCC(=O)C2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methylidenespiro 4.5 Decan 2 One and Analogues

Retrosynthetic Analysis of the 6-Methylidenespiro[4.5]decan-2-one Core

A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible starting materials. The most apparent disconnection is the exocyclic double bond, which can be formed from the corresponding ketone, spiro[4.5]decan-2-one, via olefination reactions. This spiroketone is a crucial intermediate in many synthetic approaches.

Further disconnection of the spirocyclic system itself can proceed in a few ways. One common strategy involves breaking one of the C-C bonds of the cyclopentanone (B42830) ring, leading to a cyclohexyl-substituted linear precursor. This precursor, typically a dicarbonyl compound or a related species, can then be cyclized to form the spiro[4.5]decane skeleton. For instance, a 1,5-dicarbonyl precursor could undergo an intramolecular aldol (B89426) condensation to form the five-membered ring.

Alternatively, the spirocyclic core can be envisioned as arising from a rearrangement reaction or a cycloaddition process. These approaches often offer unique stereochemical control and can be highly efficient in building the complex three-dimensional structure of the spirocycle.

Cyclization Strategies for Spiroketone Construction

The formation of the spiro[4.5]decan-2-one core is a critical step in the synthesis of the target molecule. Several powerful cyclization strategies have been developed for this purpose.

Intramolecular Aldol Condensations and Related Annulations

Intramolecular aldol condensations are a classic and effective method for forming cyclic compounds, including spiroketones. libretexts.orgmasterorganicchemistry.com In the context of spiro[4.5]decan-2-one synthesis, a suitably substituted cyclohexanone (B45756) with a pendant chain containing a ketone or aldehyde functionality can be induced to cyclize. libretexts.org The reaction proceeds by forming an enolate from one of the carbonyl compounds, which then attacks the other carbonyl group within the same molecule. libretexts.orgmasterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization.

For example, a 1,5-diketone like 2,6-heptanedione (B80457) can undergo intramolecular aldol condensation to yield a six-membered ring product, 3-methyl-2-cyclohexenone, in favor of a strained four-membered ring. libretexts.org This preference for the formation of five- and six-membered rings is due to their greater thermodynamic stability. libretexts.org Similarly, 1,4-diketones like 2,5-hexanedione (B30556) exclusively form the five-membered ring product. libretexts.org This principle is directly applicable to the synthesis of spiro[4.5]decan-2-one, where the precursor would be designed to favor the formation of the five-membered ring onto the cyclohexane (B81311) core.

Radical Cyclization Approaches

Radical cyclizations offer a powerful and mild alternative for the construction of spirocyclic systems. researchgate.netrsc.org These reactions often proceed with high efficiency and can tolerate a wide range of functional groups. researchgate.netnih.gov The general strategy involves the generation of a radical species that subsequently cyclizes onto a tethered alkene or alkyne. researchgate.net

In the synthesis of spiroketones, a radical can be generated on a side chain attached to a cyclohexane ring. This radical can then attack a double bond within the same molecule to form the spirocyclic system. Photocatalysis has emerged as a particularly effective method for initiating these radical cyclizations under mild conditions. researchgate.netrsc.org For instance, the use of redox-neutral photocatalysis can facilitate the spirocyclization of biaryls into spirocyclic cyclohexadienones. researchgate.net While not directly forming this compound, this methodology demonstrates the power of radical cyclization in constructing spirocyclic frameworks.

Pericyclic Reactions in Spiro[4.5]decane Synthesis

Pericyclic reactions, which involve a concerted reorganization of electrons through a cyclic transition state, provide another elegant approach to spiro[4.5]decane synthesis. msu.edulibretexts.org These reactions are often highly stereospecific and can be used to construct complex polycyclic systems in a single step. msu.edu

One of the most utilized pericyclic reactions in this context is the Diels-Alder reaction, a type of [4+2] cycloaddition. libretexts.org An intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule, can be a very effective strategy for forming the spiro[4.5]decane skeleton. msu.edu For example, a substrate containing a diene on a cyclohexane ring and a dienophile on a tethered side chain can undergo cyclization to form the spirocyclic core with two new rings being formed simultaneously. msu.edu

Other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, can also be employed. msu.edulibretexts.orgyoutube.com For example, a Claisen rearrangement has been used to transform bicyclic dihydropyrans into spiro[4.5]decanes with excellent stereoselectivity. researchgate.net

Approaches for Introducing the Exocyclic Methylidene Moiety

Once the spiro[4.5]decan-2-one core is established, the final step is the introduction of the exocyclic methylidene group. This is typically achieved through olefination of the ketone.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction is a widely used and reliable method for converting ketones and aldehydes into alkenes. wikipedia.orglumenlearning.comlibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.commasterorganicchemistry.com For the synthesis of this compound, the corresponding spiroketone would be treated with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). lumenlearning.com This reagent is particularly effective for introducing a methylene (B1212753) group, even with sterically hindered ketones. wikipedia.orglumenlearning.comlibretexts.org A significant advantage of the Wittig reaction is that the position of the double bond is fixed, avoiding the formation of regioisomeric mixtures that can occur with elimination reactions. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.orgwikipedia.orgorganic-chemistry.org These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than Wittig reagents. wikipedia.orgwikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, which simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgorgsyn.org The HWE reaction typically favors the formation of (E)-alkenes, although the stereoselectivity can be influenced by the reaction conditions and the structure of the phosphonate. wikipedia.orgorganic-chemistry.org For the introduction of a terminal methylene group, this stereoselectivity is not a concern.

Olefination ReactionReagentKey Features
Wittig Reaction Phosphorus Ylide (e.g., Ph3P=CH2)Reliable for methylenation, even with hindered ketones. wikipedia.orglumenlearning.comlibretexts.org Forms a stable triphenylphosphine oxide byproduct. lumenlearning.com
Horner-Wadsworth-Emmons Reaction Phosphonate CarbanionMore nucleophilic than Wittig reagents. wikipedia.orgorgsyn.org Water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgorgsyn.org

Elimination Reactions for Methylidene Formation

The introduction of the exocyclic methylidene group at the C6 position of the spiro[4.5]decan-2-one core is a critical transformation that can be achieved via several powerful olefination reactions. These methods convert a ketone precursor, namely spiro[4.5]decane-2,6-dione, into the target α,β-unsaturated ketone. The choice of reagent is crucial and often depends on factors like substrate steric hindrance and the desired reaction conditions.

Wittig Reaction: A cornerstone of olefination chemistry, the Wittig reaction utilizes a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert a ketone into an alkene. lumenlearning.comlibretexts.org A significant advantage of this method is the unambiguous placement of the double bond, which avoids the formation of regioisomeric mixtures that can occur with traditional elimination reactions. lumenlearning.com For a sterically hindered ketone, such as the C6-carbonyl of the spiro[4.5]decane-2,6-dione, the Wittig reaction is a viable, though sometimes challenging, option. libretexts.org The ylide is typically prepared from the corresponding phosphonium salt using a strong base. libretexts.org

Peterson Olefination: This reaction employs an α-silylcarbanion, which adds to the ketone to form a β-hydroxysilane intermediate. organic-chemistry.orgchemistnotes.com A key feature of the Peterson olefination is that the subsequent elimination to form the alkene can be controlled. By isolating the diastereomeric β-hydroxysilane intermediates, one can choose between acid- or base-mediated elimination to yield different alkene stereoisomers, although this is not relevant for producing a terminal methylene group. wikipedia.org This method is known for its effectiveness and can be applied to a wide array of ketones. nih.gov

Tebbe Reagent: The Tebbe reagent, an organotitanium compound, is particularly effective for the methylenation of sterically hindered ketones and is often more efficient than the Wittig reaction for such substrates. wikipedia.orgthieme-connect.com It is also advantageous as it is less basic than Wittig reagents, which prevents epimerization at adjacent chiral centers. wikipedia.org The reagent reacts with the ketone to form a titanium-alkene complex which then releases the desired methylidene product. numberanalytics.com The Tebbe reagent is chemoselective, capable of methylenating ketones in the presence of less reactive carbonyl groups like esters. santiago-lab.com

Table 1: Comparison of Key Methylenation Reagents

Reagent Key Features Advantages Considerations
Wittig Reagent Uses a phosphonium ylide (e.g., Ph₃P=CH₂) Well-established; absolute regiocontrol of double bond placement. lumenlearning.com Can be challenging with sterically hindered ketones; produces triphenylphosphine oxide as a byproduct. libretexts.org
Peterson Reagent Involves an α-silylcarbanion and a β-hydroxysilane intermediate. Versatile; allows for controlled elimination conditions. chemistnotes.comwikipedia.org Requires stoichiometric use of organosilicon reagents.
Tebbe Reagent Organotitanium compound. Highly effective for hindered ketones; non-basic conditions prevent side reactions like epimerization. wikipedia.orgthieme-connect.com Air and moisture sensitive; often requires inert atmosphere techniques. numberanalytics.com

Stereoselective Synthesis of Chiral this compound Systems

Creating the spirocyclic core with a specific three-dimensional arrangement (stereochemistry) is a significant challenge in organic synthesis. Advanced methods are required to control the formation of the chiral center at the C5 spiro-atom.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One established strategy for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the acyclic precursor of the spiroketone. globalresearchonline.net This auxiliary guides the stereochemical outcome of the key ring-forming (cyclization) reaction. Once the desired stereochemistry of the spiro center is set, the auxiliary is cleaved and can often be recovered for reuse. globalresearchonline.net

In a relevant example for the synthesis of spiro compounds, chiral bicyclic lactams have been used as auxiliaries. slideshare.net The precursor is first acylated with the chiral auxiliary. The subsequent intramolecular reaction, which forms the spirocyclic system, is directed by the stereogenic centers of the auxiliary, leading to the formation of one diastereomer in preference to the other. While specific examples for this compound are not prevalent, this principle is a fundamental and powerful tool in asymmetric synthesis. globalresearchonline.netslideshare.net

Enantioselective Catalysis in Spiroketone Formation

A more modern and efficient approach is enantioselective catalysis, where a small amount of a chiral catalyst creates the desired enantiomer of the product without being consumed. This field has seen significant growth, with organocatalysis and transition-metal catalysis emerging as powerful tools for constructing spirocycles. rsc.org

For instance, the enantioselective synthesis of chiral spirocyclic 1,3-diketones has been achieved using chiral aminocatalysts derived from spiro-pyrrolidine-N,N'-dioxide (SPDO). nih.gov These organocatalysts activate the substrate and facilitate a transannular C-acylation of enol lactones, yielding enantioenriched spirocyclic products in high yields and enantioselectivities. nih.gov Another powerful technique is transition-metal catalysis. The synthesis of a chiral spiroketone intermediate was accomplished using a Hoveyda-Grubbs 2nd generation catalyst, a ruthenium-based complex, to facilitate a key ring-closing metathesis step. rsc.orgrsc.org This catalytic reaction forms the carbocyclic ring of the spiro system efficiently and is a cornerstone of modern synthesis. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the synthesis of complex molecules like spiroketones. rsc.org Key principles include preventing waste, maximizing atom economy, and using safer solvents and reaction conditions. rsc.org

A notable advancement is the development of a "telescoped" flow process for synthesizing a chiral spiroketone intermediate. rsc.orgrsc.orgaiche.org This process combines multiple reaction steps (e.g., ring-closing metathesis and hydrogenation) into a single, continuous flow system without isolating the intermediates. rsc.org This approach, developed by Boehringer Ingelheim, led to a 70% reduction in catalyst cost and a 60% decrease in the Process Mass Intensity (PMI) — a key green chemistry metric that measures the ratio of the mass of all materials used to the mass of the final product. rsc.orgaiche.org This sustainable route also significantly reduced the use of organic solvents and water. rsc.org Other green approaches applicable to spirocycle synthesis include the use of water as a solvent and microwave irradiation to accelerate reactions. wikipedia.org

Table 2: Green Chemistry Metrics for a Spiroketone Synthesis

Parameter Original Batch Process Telescoped Flow Process Improvement
Process Mass Intensity (PMI) 43.9 16.8 60% Decrease rsc.org
Catalyst Cost - - 70% Savings rsc.orgaiche.org
Solvent Usage - - Significantly Reduced rsc.org
Intermediate Isolation Required Eliminated Streamlined Operations rsc.orgaiche.org

Emerging Synthetic Technologies in Spiroketone Chemistry

The synthesis of complex spiroketones is benefiting from the adoption of new and enabling technologies that offer greater control, efficiency, and safety.

Flow Chemistry: Moving reactions from traditional batch reactors (flasks) to continuous flow systems is a major technological shift. rsc.org In a flow reactor, reactants are pumped through tubes or channels where they mix and react. This technology offers superior heat and mass transfer, improved safety profiles for handling hazardous reagents, and the ability to automate and scale up production more easily. rsc.org The telescoped synthesis of the chiral spiroketone intermediate is a prime example of flow chemistry's power. rsc.orgrsc.org It has been used to accelerate the synthesis of complex spirocyclic polyketides, demonstrating its broad applicability. nih.gov

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) in real-time. wikipedia.orgmt.com Instead of waiting for a reaction to finish and testing the final product, PAT uses in-line or on-line analytical tools (like infrared or Raman spectroscopy) to monitor the reaction as it happens. globalresearchonline.netnih.gov This allows for immediate adjustments to be made, ensuring consistent product quality, reducing waste, and preventing batch failures. wikipedia.org In the context of the telescoped spiroketone synthesis, PAT was used for real-time reaction monitoring, contributing to the process's robustness and efficiency. rsc.orgaiche.org

Reactivity and Mechanistic Investigations of 6 Methylidenespiro 4.5 Decan 2 One

Electrophilic Additions to the Exocyclic Methylidene

The exocyclic methylidene group, being part of an α,β-unsaturated system, is activated towards electrophilic attack. The electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond, making the β-carbon (the methylene (B1212753) carbon) susceptible to attack by electrophiles.

Hydrohalogenation and Hydration Reactions

The addition of hydrogen halides (HX) or water (in the presence of an acid catalyst) to the exocyclic double bond of 6-Methylidenespiro[4.5]decan-2-one is expected to follow Markovnikov's rule. In this context, the proton would add to the less substituted carbon of the double bond (the methylene carbon), leading to the formation of a tertiary carbocation intermediate at the spiro center. Subsequent attack by the halide or water would yield the corresponding halomethyl or hydroxymethyl derivative.

Table 1: Plausible Products of Hydrohalogenation and Hydration

ReagentIntermediatePlausible Product
HBrTertiary carbocation at C66-(Bromomethyl)spiro[4.5]decan-2-one
HClTertiary carbocation at C66-(Chloromethyl)spiro[4.5]decan-2-one
H₂O / H⁺Tertiary carbocation at C66-(Hydroxymethyl)spiro[4.5]decan-2-one

The reaction mechanism involves the protonation of the exocyclic double bond to form a resonance-stabilized carbocation. The stability of this intermediate is a key factor in driving the reaction.

Epoxidation of the Methylidene Group

The exocyclic double bond of this compound can undergo epoxidation upon treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would result in the formation of a spiro-epoxide. The α,β-unsaturated nature of the ketone generally makes the double bond less reactive towards epoxidation compared to an isolated alkene, often requiring more forcing conditions. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.

Nucleophilic Additions to the Carbonyl Functionality

The carbonyl group of this compound is an electrophilic center and is susceptible to attack by a variety of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Common nucleophiles for this transformation include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The addition of these nucleophiles to the ketone would lead to the formation of a tertiary alcohol. The stereochemical outcome of such additions can be influenced by the steric hindrance imposed by the spirocyclic framework.

Table 2: Representative Nucleophilic Addition Reactions

Nucleophilic ReagentIntermediatePlausible Product
CH₃MgBrTetrahedral alkoxide2-Methyl-6-methylidenespiro[4.5]decan-2-ol
PhLiTetrahedral alkoxide6-Methylidene-2-phenylspiro[4.5]decan-2-ol
NaBH₄Tetrahedral alkoxide6-Methylidenespiro[4.5]decan-2-ol

Rearrangement Reactions of the Spiro[4.5]decane Skeleton

The spiro[4.5]decane framework can undergo various rearrangement reactions, particularly under acidic, thermal, or photochemical conditions. These rearrangements can lead to the formation of new ring systems and are often driven by the relief of ring strain or the formation of more stable electronic configurations.

Acid-Catalyzed Rearrangements and Nazarov Cyclization Pathways

Under acidic conditions, this compound has the potential to undergo rearrangements. Protonation of the carbonyl oxygen can facilitate skeletal rearrangements. A related compound, spiro[4.5]dec-6-en-2-one, has been shown to rearrange to an octalone derivative upon acid treatment. researchgate.net While this compound itself is an α,β-unsaturated ketone, it is not a divinyl ketone and therefore would not directly undergo a classical Nazarov cyclization. The Nazarov cyclization is a 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones. For a Nazarov-type pathway to be initiated from this compound, it would first need to be converted into a suitable divinyl ketone precursor.

Thermal and Photochemical Rearrangements

The study of thermal and photochemical rearrangements of this compound is an area of interest due to the presence of both a carbonyl group and an exocyclic double bond. Photochemical excitation of the carbonyl group can lead to various reactions, including Norrish Type I and Type II cleavage, as well as cycloadditions. The exocyclic methylene group could potentially participate in photochemical [2+2] cycloaddition reactions with other alkenes or with itself, leading to dimeric structures. While specific studies on the thermal and photochemical behavior of this compound are not extensively documented, the general principles of organic photochemistry suggest a rich and complex reactivity profile for this molecule under such conditions.

Oxidation and Reduction Chemistry of this compound

The presence of both a ketone and an exocyclic olefin in this compound allows for a range of selective reduction and oxidation reactions, providing pathways to diverse functionalized spirocyclic derivatives.

The selective reduction of the enone system in this compound can be directed towards either the carbonyl group (1,2-reduction) to yield an allylic alcohol, or the carbon-carbon double bond (1,4-conjugate reduction) to produce the corresponding saturated ketone. The choice of reducing agent and reaction conditions is crucial in determining the outcome.

Catalytic hydrogenation is a widely employed method for the reduction of α,β-unsaturated ketones. The chemoselectivity of this process is highly dependent on the catalyst, solvent, and additives. For instance, palladium on carbon (Pd/C) is a common catalyst for the selective reduction of the olefinic bond in exocyclic α,β-unsaturated ketones, yielding the saturated ketone with high selectivity. researchgate.net The use of specific solvents and additives, such as pyridine, can further enhance this selectivity. researchgate.net

On the other hand, achieving selective 1,2-reduction of the ketone in the presence of the reactive exocyclic methylene group requires milder and more specific reducing agents. Catalytic transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid in the presence of a metal catalyst, can be tuned to favor the formation of the allylic alcohol. rsc.org Furthermore, enzymatic reductions with ketoreductases offer a highly selective and environmentally benign alternative for the reduction of either the carbonyl or the alkenyl group, depending on the enzyme and reaction conditions. chemrxiv.orgchemrxiv.org

Asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, catalyzed by rhodium or iridium complexes with chiral ligands, can produce α-chiral cyclic ketones with high enantioselectivity. rsc.orgnih.gov For example, rhodium complexes with bisphosphine-thiourea ligands have been shown to be highly effective in the asymmetric hydrogenation of various exocyclic enones. rsc.org Similarly, iridium catalysts are effective for the asymmetric hydrogenation of challenging dialkyl-substituted enones. nih.gov

Table 1: Selective Reduction of Exocyclic α,β-Unsaturated Ketones This table presents data for analogous exocyclic α,β-unsaturated ketones, as direct data for this compound is not available.

Reaction TypeCatalyst/ReagentSubstrate TypeProductSelectivity/YieldReference
Conjugate ReductionPd/C, H₂Exocyclic α,β-unsaturated ketonesSaturated ketoneHigh selectivity researchgate.net
Asymmetric HydrogenationRh/ZhaoPhosExocyclic α,β-unsaturated carbonylsα-Chiral cyclic ketoneUp to 99% ee rsc.org
Asymmetric HydrogenationIr-N,P complexesConjugated unsaturated enonesα- and β-chiral ketonesUp to 99% ee nih.gov
Transfer HydrogenationMetal catalysts (e.g., Ru, Ir)α,β-Unsaturated ketonesAllylic alcoholVariable, depends on catalyst and H-donor rsc.org
Enzymatic ReductionKetoreductaseα,β-Unsaturated carbonylsSelective carbonyl or alkenyl reductionHigh selectivity chemrxiv.orgchemrxiv.org

The exocyclic double bond in this compound is susceptible to oxidative cleavage, a reaction that can lead to the formation of diketones or other highly functionalized spirocyclic systems. Ozonolysis is a classic and effective method for this transformation. libretexts.orglibretexts.org Treatment of the alkene with ozone, followed by a reductive work-up (e.g., with zinc and acetic acid), would cleave the double bond to yield a diketone. An oxidative work-up (e.g., with hydrogen peroxide) would lead to the formation of a keto-carboxylic acid if a terminal CH₂ group is present. youtube.com

Another method for oxidative cleavage involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating conditions. youtube.com This harsh method typically leads to the formation of ketones and carboxylic acids. A milder, two-step procedure involves syn-dihydroxylation of the alkene using osmium tetroxide (OsO₄) or cold, dilute KMnO₄, followed by cleavage of the resulting diol with periodic acid (HIO₄). libretexts.org

Table 2: Oxidative Cleavage of Alkenes This table presents general methods for the oxidative cleavage of alkenes, which are applicable to the exocyclic double bond in this compound.

Reagent(s)Work-upProduct from Exocyclic MethyleneReference
1. O₃; 2. Zn/H₂O or (CH₃)₂SReductiveKetone libretexts.orglibretexts.org
1. O₃; 2. H₂O₂OxidativeKeto-carboxylic acid youtube.com
KMnO₄, heat-Ketone and CO₂ youtube.com
1. OsO₄ or cold, dilute KMnO₄; 2. HIO₄-Ketone libretexts.org

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions

The olefinic moiety of this compound is a suitable substrate for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the arylation or vinylation of the exocyclic position. wikipedia.org A variation of this, the reductive Heck reaction, allows for the conjugate addition of an aryl group, which can be particularly useful for enones. nih.govnih.gov

Other transition metals like gold have been shown to catalyze reactions in spirocyclic systems. For example, Au(I) can catalyze a vinylogous Conia-ene reaction to construct functionalized spiro[4.5]decanes. researchgate.net While not directly applicable to the starting material without further modification, it highlights the potential of transition metal catalysis in manipulating such scaffolds.

Table 3: Transition Metal-Catalyzed Reactions on α,β-Unsaturated Ketones This table presents data for analogous α,β-unsaturated ketones, as direct data for this compound is not available.

ReactionCatalystReactantsProduct TypeReference
Heck ReactionPalladium complexEnone, Aryl/Vinyl HalideSubstituted alkene wikipedia.org
Reductive Heck ReactionPalladium(0)/NHCEnone, Aryl IodideConjugate addition product nih.govnih.gov

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The selective reduction of the enone system proceeds via distinct pathways. Catalytic hydrogenation of the C=C bond occurs through syn-addition of hydrogen atoms to the alkene on the surface of the metal catalyst. researchgate.net The 1,2-reduction of the ketone with hydride reagents follows the general mechanism of nucleophilic addition to the carbonyl carbon. youtube.com

Conjugate addition reactions, such as the Michael addition or the reductive Heck reaction, are fundamental to the reactivity of α,β-unsaturated ketones. libretexts.orgmakingmolecules.com The mechanism involves the nucleophilic attack at the β-carbon of the enone, which is rendered electrophilic through conjugation with the carbonyl group. This attack forms an enolate intermediate, which is subsequently protonated to give the 1,4-addition product. masterorganicchemistry.com

Mechanistic studies of the palladium-catalyzed reductive Heck reaction of enones have shown that the reaction is typically first order in the palladium catalyst and the aryl iodide, and zero order in the enone. nih.gov The rate-determining step is often the oxidative addition of the aryl iodide to the Pd(0) complex. The enone can act as an inhibitor by coordinating to the palladium center and slowing down the oxidative addition. nih.gov

Computational and Theoretical Chemistry Studies on 6 Methylidenespiro 4.5 Decan 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Currently, there are no specific published quantum mechanical calculations for 6-Methylidenespiro[4.5]decan-2-one. Such studies would be invaluable for understanding its fundamental properties. Typically, methods like Hartree-Fock (HF) or post-Hartree-Fock methods could be employed to determine the molecule's electronic structure, including orbital energies (HOMO and LUMO), which are crucial for predicting its reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) would offer insights into electrophilic and nucleophilic sites, guiding the prediction of its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational flexibility of the spirocyclic system in this compound is of significant chemical interest. However, no specific molecular dynamics (MD) simulation studies have been found for this compound. MD simulations would allow for the exploration of its potential energy surface, revealing the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its biological activity and physical properties.

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful tool for predicting spectroscopic properties. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. While general principles of DFT are well-established, specific applications to this molecule are not available in the literature. Furthermore, DFT is instrumental in locating and characterizing transition states for chemical reactions, providing crucial data for understanding reaction mechanisms and kinetics.

Reaction Pathway Modeling and Energy Landscape Mapping

Understanding the potential chemical transformations of this compound would require detailed reaction pathway modeling. This would involve mapping the energy landscape for various potential reactions, such as additions to the exocyclic double bond or reactions at the ketone functional group. At present, no such studies have been published, leaving its reactive profile largely unexplored from a computational standpoint.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are essential for predicting the biological activity of compounds. For this compound, developing QSAR models would necessitate a dataset of structurally related compounds with known activities. As there is a lack of published biological data and computational studies, the development of QSAR models is not currently feasible. Such models would be pivotal in designing new derivatives with potentially enhanced biological or pharmacological properties.

Biological and Olfactory Receptor Interaction Studies of Spiro 4.5 Decan 2 One Analogues

Molecular Recognition Mechanisms of Spirocyclic Structures with Biological Receptors

The recognition of odorant molecules by olfactory receptors is a complex process dictated by the principles of molecular recognition, where the three-dimensional shape and electronic properties of a ligand (the odorant) determine its fit and interaction with the binding pocket of a receptor. nih.govimperial.ac.uk Olfactory receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are characterized by seven transmembrane helices that form a binding cavity. nih.govepa.govnih.gov The specificity of an odorant for a particular receptor, or a set of receptors, arises from the unique combination of amino acid residues lining this pocket, which can engage in various non-covalent interactions with the odorant, including van der Waals forces, hydrogen bonding, and hydrophobic interactions. nih.gov

Structure-Olfactory Receptor Correlation Studies of Spiroketone Scaffolds

The relationship between the chemical structure of a molecule and its perceived odor is a central theme in fragrance chemistry. For spiroketone scaffolds, systematic modifications of the molecular structure have provided valuable insights into the structural requirements for specific scent profiles. A notable example is the investigation of spiro[4.5]decan-2-ones in the search for synthetic alternatives to vetiver oil, a prized natural fragrance with a complex woody, earthy, and rooty aroma.

Research has shown that the substitution pattern on the spiro[4.5]decane ring system significantly influences the resulting odor. For instance, a study on various monomethyl and polymethyl derivatives of spiro[4.5]decan-2-one revealed a range of odor characteristics from woody and mossy to fruity and metallic. This highlights the sensitivity of olfactory receptors to subtle changes in the shape and steric bulk of the odorant molecule.

Compound NameSubstitution PatternOdor Description
6-Methyl-spiro[4.5]decan-2-oneMethyl at C6Dominant moss- and fir-like note
7-Methyl-spiro[4.5]decan-2-oneMethyl at C7Typical woody smell
8-Methyl-spiro[4.5]decan-2-oneMethyl at C8Dominant moss- and fir-like note
7,9-Dimethyl-spiro[4.5]decan-2-oneMethyl at C7 and C9Earthy-metallic tonality
7,7,9-Trimethyl-spiro[4.5]decan-2-oneTwo methyls at C7, one at C9Mainly woody
Hydrogenated 7,7,9-trimethyl-spiro[4.5]decan-2-oneTwo methyls at C7, one at C9 (saturated)Patchouli-like
7,7,9,9-Tetramethyl-spiro[4.5]decan-2-oneTwo methyls at C7, two at C9Very weak odor
Hydrogenated 7,7,9,9-tetramethyl-spiro[4.5]decan-2-oneTwo methyls at C7, two at C9 (saturated)Spicy, peppery tonality

Mechanistic Insights into Receptor Binding and Activation by Spiro[4.5]decan-2-one Derivatives

While direct experimental data on the binding of 6-Methylidenespiro[4.5]decan-2-one to specific olfactory receptors is limited, insights into the potential mechanisms can be drawn from studies of other odorants and their receptors. The activation of an olfactory receptor is a dynamic process that involves a conformational change in the receptor protein upon ligand binding. epa.gov This change is then transmitted to the intracellular G-protein, initiating a signaling cascade that ultimately leads to a neural impulse. nih.gov

The binding of a spiro[4.5]decan-2-one derivative within the receptor's binding pocket is likely driven by a combination of shape complementarity and specific interactions with amino acid residues. The ketone group, being a polar functionality, can act as a hydrogen bond acceptor, forming a crucial anchor point within the binding site. The hydrophobic spirocyclic framework would be stabilized by van der Waals interactions with nonpolar amino acid side chains.

To illustrate the complexity of these interactions, we can look at the detailed modeling studies of the human olfactory receptor OR5K1, which is activated by pyrazine-based odorants. nih.govacs.orgresearchgate.netresearchgate.net Although the ligands are structurally different from spiroketones, the approach used to understand their binding provides a valuable template. Researchers used homology modeling and induced-fit docking simulations to build a 3D model of the OR5K1 receptor and predict how its agonists bind. nih.govacs.orgresearchgate.netresearchgate.net These studies revealed that the activity of the ligands depends on the presence and positioning of their aliphatic side chains, which make key contacts within the binding pocket. nih.govacs.orgresearchgate.net Mutations of specific amino acid residues within this pocket were shown to alter the receptor's response to the odorants, confirming the importance of these contacts for receptor activation. nih.govacs.org

Similarly, for spiro[4.5]decan-2-one derivatives, specific amino acid residues within the binding pocket of their target olfactory receptors are expected to play critical roles. The size and shape of the hydrophobic pocket would determine the selectivity for different substitution patterns on the spirocyclic frame. The activation mechanism would involve the ligand inducing a subtle rearrangement of the transmembrane helices, leading to the opening of an intracellular G-protein binding site.

Chemoinformatics and Ligand Design Principles for Spirocyclic Skeletons

Chemoinformatics provides a powerful set of computational tools to analyze structure-activity relationships (SAR) and guide the design of new molecules with desired properties, including specific odors. researchgate.net In the context of olfaction, chemoinformatic approaches can be used to build predictive models that correlate the structural features of odorants with their perceived scent and their interaction with olfactory receptors.

For spirocyclic skeletons like spiro[4.5]decan-2-one, ligand-based and structure-based design principles are employed.

Ligand-Based Design: This approach relies on the analysis of a set of known active molecules to identify common structural features, or pharmacophores, that are essential for their activity. For spirocyclic odorants, a pharmacophore model would define the spatial arrangement of key features such as the spiro-carbon, the carbonyl group, and specific hydrophobic regions. This model can then be used to virtually screen large chemical libraries to identify new compounds that fit the pharmacophore and are therefore likely to have the desired odor.

Structure-Based Design: When a 3D model of the target olfactory receptor is available, either from experimental methods or from computational modeling, structure-based design can be employed. This involves docking candidate molecules into the receptor's binding site to predict their binding affinity and orientation. This approach allows for a more rational design of new ligands by optimizing their fit and interactions with the receptor. For instance, based on a model of an olfactory receptor that binds spiroketones, a chemist could design new derivatives with modified substituents to enhance binding affinity or alter the odor profile.

The design of novel spirocyclic odorants is guided by several key principles derived from SAR studies:

Rigidity and Conformation: The rigid spirocyclic framework is a key starting point. Modifications that alter this rigidity or the relative orientation of the two rings can have a profound impact on the odor.

Functional Group Placement: The position of the ketone group and other functional groups like the exocyclic double bond in this compound is critical for specific receptor interactions.

Steric and Electronic Properties: The size, shape, and electronic nature of substituents on the spirocyclic rings are fine-tuning elements that can modulate the odor intensity and character.

By combining synthetic chemistry with these chemoinformatic and ligand design principles, researchers can systematically explore the chemical space around the spiro[4.5]decan-2-one scaffold to discover new and interesting odorants for the fragrance industry.

Advanced Synthetic Applications and Derivatization of 6 Methylidenespiro 4.5 Decan 2 One

Utilization as a Key Building Block in Complex Molecule Synthesis

There is currently no available scientific literature demonstrating the use of 6-Methylidenespiro[4.5]decan-2-one as a key building block in the total synthesis of complex natural products or other intricate molecular targets. The potential reactivity of the α,β-unsaturated ketone system, inherent in the 6-methylidene-2-one structure, suggests it could participate in a variety of conjugate addition and cycloaddition reactions. However, specific examples of such transformations leading to complex molecules are not documented.

Derivatization for the Exploration of Novel Chemical Scaffolds

The exploration of novel chemical scaffolds through the derivatization of this compound is another area lacking published research. The reactive sites, namely the exocyclic double bond and the ketone, present theoretical opportunities for a range of chemical modifications.

Hypothetical Derivatization Pathways:

Reactive SitePotential ReactionResulting Scaffold
Exocyclic Methylene (B1212753)Epoxidation, Dihydroxylation, OzonolysisSpiro-epoxides, Spiro-diols, Spiro-diones
Ketone CarbonylReduction, Grignard/Organolithium Addition, Wittig ReactionSpiro-alcohols, Tertiary Spiro-alcohols, Methylene-spiroalkanes
Conjugate SystemMichael Addition, Diels-Alder ReactionFunctionalized Spiro[4.5]decanes, Polycyclic Spiro Compounds

This table represents theoretical possibilities and is not based on published experimental findings for this compound.

Development of Spiro[4.5]decane-Based Probes for Chemical Biology Research

While the broader class of spiro[4.5]decane derivatives has been investigated for biological activity, there is no evidence to suggest that this compound has been specifically developed or utilized as a chemical probe for biological research. The design of a chemical probe requires a deep understanding of the molecule's interaction with a biological target, which is currently lacking for this compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions in 6-Methylidenespiro[4.5]decan-2-one Chemistry

The primary academic contributions related to the spiro[4.5]decan-2-one framework are centered on the total synthesis of natural products and the development of novel synthetic methodologies. This structural core is found in several sesquiterpenes, and its synthesis has been a long-standing challenge that has driven innovation in organic chemistry.

Key contributions include:

Natural Product Synthesis: The spiro[4.5]decane skeleton is the core of several biologically active natural products. The pursuit of the total synthesis of these molecules has led to the development of various strategies to construct the spirocyclic system.

Development of Synthetic Methods: Research has produced a variety of methods to create the spiro[4.5]decane core. These include intramolecular aldol (B89426) condensations, acid-catalyzed ring-opening reactions, and modern transition-metal-catalyzed cyclizations. For instance, palladium-catalyzed spirocyclization of acrylamides has been a significant area of study, with mechanistic investigations providing deep insights into the reaction pathways. rsc.org

Stereoselective Synthesis: A major focus has been the development of stereoselective methods to control the configuration of the spirocenter and other chiral centers within the molecule. This is crucial as the biological activity of these compounds is often dependent on their specific stereochemistry.

Unresolved Challenges and Open Questions in Spiroketone Research

Despite significant progress, several challenges and open questions remain in the field of spiroketone synthesis and research.

Stereocontrol: Achieving complete and predictable control over the stereochemistry of the spirocyclic junction remains a primary challenge. The creation of quaternary spirocenters with high enantioselectivity is often difficult and requires sophisticated catalytic systems or chiral auxiliaries.

Substrate Scope: While many methods are effective for specific substrates, their applicability to a wider range of starting materials can be limited. Developing robust and general methodologies for spiroketone synthesis is an ongoing objective.

Mechanistic Understanding: The mechanisms of many spirocyclization reactions are highly complex. rsc.orgrsc.org A deeper understanding of the reaction intermediates, transition states, and the precise role of catalysts and solvents is needed to rationally design improved synthetic strategies. For example, the concerted outer-sphere metallation deprotonation mechanism in some palladium-catalyzed reactions helps explain the absence of a kinetic isotopic effect, but such detailed understanding is not available for all spirocyclization reactions. rsc.org

Potential Avenues for Future Synthetic Methodologies and Mechanistic Studies

Future research in this area is poised to address the current challenges through innovative synthetic and analytical approaches.

Flow Chemistry: The application of flow chemistry is a promising avenue for the synthesis of spiroketones. rsc.orgnih.govresearchgate.net Telescoped flow processes, where multiple reaction steps are combined without isolating intermediates, can significantly improve efficiency, safety, and scalability. rsc.orgrsc.orgaiche.org This approach reduces catalyst loading, solvent use, and process mass intensity (PMI), making syntheses greener and more cost-effective. rsc.orgrsc.org

Novel Catalysis: The development of new catalytic systems is crucial. This includes organo-cation catalysis for enantioselective transannular C-acylation to form spirocyclic diketones and the use of various transition metals like gold, rhodium, and indium to catalyze spiroketalization under mild conditions. rsc.orgresearchgate.net Strain-release driven spirocyclization is another novel strategy for constructing azetidine-containing spirocycles. bris.ac.uk

Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation (tandem or cascade reactions) is a powerful strategy for increasing synthetic efficiency. A Lewis acid-catalyzed Prins/pinacol cascade process, for instance, has been developed for the synthesis of substituted oxaspiro[4.5]decan-1-ones. rsc.org

Computational and Mechanistic Studies: The integration of high-level computational methods, such as Density Functional Theory (DFT), with experimental studies will continue to be vital. rsc.orgrsc.org These combined approaches allow for the detailed exploration of reaction mechanisms, prediction of regioselectivity, and the rational design of new catalysts and substrates. rsc.org

Emerging Interdisciplinary Applications of Spiro[4.5]decan-2-one Chemistry

The unique three-dimensional structure of the spiro[4.5]decan-2-one scaffold makes it a privileged motif in medicinal chemistry, leading to a range of emerging interdisciplinary applications.

Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): Spiro[4.5]decanone derivatives are being actively investigated as potent inhibitors of PHDs. rsc.orgrsc.orgnih.gov By inhibiting these enzymes, the HIF pathway is stabilized, which can stimulate the production of erythropoietin (EPO). This makes these compounds promising therapeutic agents for the treatment of anemia associated with chronic kidney disease and other ischemia-related conditions. rsc.orgrsc.org

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore. nih.gov Inhibition of mPTP opening is a key strategy for protecting cells, particularly cardiomyocytes, from death during ischemia-reperfusion injury, suggesting potential applications in treating heart attacks. nih.gov

Anticonvulsant and CNS-active Agents: The spiro[4.5]decane framework is found in compounds with activity in the central nervous system. For example, 1,3-diazaspiro[4.5]decan-4-one derivatives have been synthesized and evaluated for anticonvulsant activity, with some showing significant protection in preclinical models. researchgate.net

Drug Discovery Scaffolds: The rigid, three-dimensional nature of the spiro[4.5]decane core is advantageous for drug design, as it can orient functional groups in precise spatial arrangements to interact with biological targets. google.comnih.gov This has led to its use in developing treatments for dyslipidemias and atherosclerosis. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-methylidenespiro[4.5]decan-2-one, and how do reaction conditions influence yield?

  • The synthesis of spirocyclic ketones like this compound often involves cyclization reactions, such as intramolecular aldol condensations or Michael additions. For example, intermediates with similar spiro frameworks (e.g., 1-oxaspiro[4.5]decan-2-one derivatives) are synthesized via stepwise ring formation, where temperature and solvent polarity critically affect reaction efficiency. Polar aprotic solvents (e.g., DMF) at 60–80°C typically optimize cyclization rates . Microwave-assisted synthesis has also been applied to analogous spiro compounds, reducing reaction times from hours to minutes while maintaining yields >70% .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • 1H/13C NMR is essential for confirming the spiro junction and methylidene group. For instance, in 3-methylene-1-oxaspiro[4.5]decan-2-one, the methylidene protons appear as distinct doublets (δ ~5.2–5.5 ppm), while the spiro carbon resonates near 100–110 ppm in 13C NMR . IR spectroscopy identifies the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹. Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns distinguishing spiro systems from linear isomers .

Q. How does the spirocyclic framework influence the compound’s stability and reactivity?

  • The spiro architecture imposes steric constraints, reducing conformational flexibility and stabilizing the molecule against ring-opening reactions. For example, X-ray diffraction of cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one revealed a flattened cyclohexyl ring near the spiro center, which enhances thermal stability by minimizing strain .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy elucidate ring reversal dynamics in this compound derivatives?

  • Variable-temperature NMR studies track conformational equilibria. In 3-methylene-1-oxaspiro[4.5]decan-2-one, low-temperature (e.g., –90°C) 1H NMR spectra resolve axial and equatorial conformers, while line-shape analysis at higher temperatures quantifies activation parameters (e.g., ΔG‡ ≈ 10.9 kcal/mol, ΔH‡ ≈ 9.6 kcal/mol) for ring reversal . Chemical-shift extrapolation and EXSY experiments further validate kinetic models.

Q. What role does X-ray crystallography play in resolving stereochemical ambiguities in spirocyclic systems?

  • Single-crystal X-ray analysis unambiguously assigns stereochemistry. For example, the noncentrosymmetric space group (P212121) observed in cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one confirmed selective crystallization of a single puckered conformer, with unit cell parameters (a = 11.455 Å, b = 18.356 Å, c = 6.100 Å) providing atomic-level spatial resolution .

Q. How can computational methods predict substituent effects on the spirocyclic core’s electronic properties?

  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Substituents like methylidene groups lower LUMO energy, increasing electrophilicity at the carbonyl carbon. MD simulations further model substituent-induced ring strain, correlating with experimental thermodynamic data (e.g., ΔG° ≈ 0.058 kcal/mol for axial-equatorial equilibria) .

Q. What strategies optimize enantioselective synthesis of chiral spirocyclic analogs?

  • Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) induce stereocontrol. For example, phosphoramidite ligands in copper-catalyzed C–C bond formations with organozinc reagents yield enantiomerically enriched spiro compounds (e.g., 8,8-diphenyl-6,10-dioxaspiro[4.5]decan-2-one derivatives) with >90% ee, verified by chiral HPLC and optical rotation .

Notes on Contradictions and Limitations

  • Synthesis Efficiency : Microwave methods ( ) improve speed but may not universally apply to thermally sensitive substrates, whereas traditional thermal methods ( ) offer better control for fragile intermediates.
  • Conformational Preferences : X-ray data ( ) suggest axial C-O group preference, but substituent bulk (e.g., tert-butyl in cis-8-tert-butyl derivatives) may override this trend, requiring case-by-case analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.